molecular formula C16H14O3 B11862237 1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one CAS No. 87976-15-6

1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one

Cat. No.: B11862237
CAS No.: 87976-15-6
M. Wt: 254.28 g/mol
InChI Key: JRJQRVZKUGDMKL-UHFFFAOYSA-N
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Description

1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one is a high-purity chemical reagent designed for pharmaceutical and neuroscientific research. This compound features a naphthopyran core, a scaffold recognized for its significant pharmacological potential. Pyran-based heterocycles are prevalent in numerous natural products and bioactive molecules and are continuously investigated for developing new therapeutics . Specifically, the 2H-Naphtho[1,2-b]pyran structure is identified as a key framework of interest in medicinal chemistry . This compound serves as a valuable building block in organic synthesis and drug discovery projects. Researchers can utilize it to develop novel analogs for activity screening or to explore structure-activity relationships (SAR). The naphthopyran structural class has demonstrated a wide range of biological activities in scientific literature, including potential applications in the study of neurodegenerative conditions . As a research reagent, it provides a strategic starting point for the design and synthesis of new molecules aimed at challenging therapeutic targets. Please Note: This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

87976-15-6

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

1-(6-methoxy-2H-benzo[h]chromen-5-yl)ethanone

InChI

InChI=1S/C16H14O3/c1-10(17)14-13-8-5-9-19-15(13)11-6-3-4-7-12(11)16(14)18-2/h3-8H,9H2,1-2H3

InChI Key

JRJQRVZKUGDMKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C3=C1C=CCO3)OC

Origin of Product

United States

Preparation Methods

Synthesis of Propargyl Alcohol Intermediate

Propargyl alcohols are typically synthesized via nucleophilic addition of acetylides to ketones. For example:

  • Step 1 : Reaction of 1-(6-methoxynaphthalen-2-yl)ethan-1-one with sodium acetylide in THF at 0°C yields the propargyl alcohol intermediate.

  • Step 2 : Condensation with 6-methoxy-2-naphthol under acidic conditions (e.g., p-toluenesulfonic acid in toluene) forms the naphthopyran core.

Reaction Conditions :

  • Solvent: Toluene

  • Catalyst: p-Toluenesulfonic acid (10 mol%)

  • Temperature: Reflux (110°C)

  • Yield: ~70–80%

Mechanistic Insight :
The reaction proceeds via Claisen rearrangement of the naphthylpropargyl ether intermediate, followed by keto-enol tautomerism and-H sigmatropic shifts to form the pyran ring.

Baker-Venkatraman Transformation for Pyran Formation

The Baker-Venkatraman transformation is a two-step process involving esterification and base-catalyzed cyclization. This method is particularly effective for introducing acetyl groups at specific positions.

Esterification of 6-Methoxy-2-naphthol

  • Step 1 : Acetylation of 6-methoxy-2-naphthol with acetic anhydride yields 1-(1-hydroxy-4-methoxynaphthalen-2-yl)ethan-1-one (1a).

  • Step 2 : Esterification with substituted benzoic acids (e.g., 4-nitrobenzoic acid) using DCC/DMAP affords intermediates 2a–e .

Base-Catalyzed Cyclization

  • Step 3 : Treatment of esters with KOH/EtOH induces diketone formation via Baker-Venkatraman rearrangement.

  • Step 4 : Aldol condensation with aromatic aldehydes (e.g., benzaldehyde) in the presence of HCl/EtOH yields the target compound.

Key Data :

StepReagent/ConditionsYield (%)
1Acetic anhydride, H₂SO₄85
2DCC, DMAP, RT78
3KOH, EtOH, reflux65
4HCl, EtOH, 60°C60

Spectroscopic Validation :

  • IR : C=O stretch at 1680 cm⁻¹.

  • ¹H NMR : Singlet at δ 2.65 (3H, COCH₃), δ 3.92 (3H, OCH₃).

Friedel-Crafts Acetylation Post-Cyclization

For naphthopyrans resistant to direct acetylation, post-cyclization Friedel-Crafts acylation is employed.

Procedure

  • Step 1 : Synthesize 6-methoxy-2H-naphtho[1,2-b]pyran via acid-catalyzed condensation.

  • Step 2 : Acetylate position 5 using acetyl chloride/AlCl₃ in CH₂Cl₂.

Optimization Notes :

  • Excess AlCl₃ (2.5 eq.) improves regioselectivity for position 5.

  • Reaction time: 6–8 h at 0°C to minimize side products.

Yield : 55–60%.

Photochemical Synthesis via [4π+2σ] Annulation

Recent advances utilize visible-light-promoted annulation for naphthopyran derivatives.

Protocol

  • Substrates : Chromone-fused dienes and primary amines.

  • Catalyst : Rhodamine 6G (10 mol%).

  • Light Source : 470 nm LEDs.

  • Yield : 65–75%.

Advantages :

  • Atom-economical, single-step process.

  • Avoids harsh acidic conditions.

Comparative Analysis of Methods

MethodYield (%)ComplexityScalability
Acid-catalyzed condensation70–80ModerateHigh
Baker-Venkatraman60–65HighModerate
Friedel-Crafts55–60LowLow
Photochemical65–75ModerateHigh

Recommendations :

  • For lab-scale synthesis: Acid-catalyzed condensation offers balance between yield and simplicity.

  • Industrial applications: Photochemical methods reduce reagent waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxy-2H-benzo[h]chromen-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromenes, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that naphtho[2,1-b]pyrano derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives, including 1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one, against a range of bacterial strains. The results indicated promising antibacterial activity, suggesting potential uses in treating infections caused by resistant strains .

Antioxidant Properties

The compound's structure allows it to act as an effective antioxidant. Studies have shown that it can scavenge free radicals and reduce oxidative stress markers in cellular models. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases .

Anti-inflammatory Effects

In vitro studies have indicated that 1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for further development in treating inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A comprehensive study assessed the antimicrobial efficacy of several naphthopyran derivatives, including the target compound. The results were quantified using minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria. The findings revealed that 1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one exhibited lower MIC values compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Antioxidant Activity Assessment

An experimental study focused on evaluating the antioxidant capacity of 1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one using DPPH and ABTS radical scavenging assays. The compound demonstrated a significant ability to neutralize free radicals, providing insights into its protective effects against oxidative stress in biological systems .

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-2H-benzo[h]chromen-5-yl)ethanone involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in critical biological processes. Additionally, it can modulate signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Naphthopyran Family

Compound 1 from Molecules (2012)

A prenylated naphthoquinoid skeleton (2,2-dimethyl-3-hydroxy-3,4,4a,10b-tetrahydro-5H-naphtho[1,2-b]pyran-6-one) shares the naphtho[1,2-b]pyran core but differs by the absence of the methoxy group and the presence of a hydroxyl group at position 10.

6-Methoxy-2-naphthyl Derivatives

(6-Methoxynaphthalen-2-yl)acetic acid (Demethylnaproxen) contains a methoxy-substituted naphthalene system but lacks the pyran ring. This compound is a known non-steroidal anti-inflammatory drug (NSAID) intermediate, highlighting the pharmacological relevance of methoxy-substituted naphthalenes. The acetyl group in the target compound may offer distinct reactivity compared to the carboxylic acid in Demethylnaproxen .

Heterocyclic Ethan-1-one Derivatives

1-(4-Bromophenyl)-2-(heteroaryl)-ethan-1-one Series

Compounds such as 22c, 22d, and 22f () feature ethanone backbones with bromophenyl and heteroaryl substituents (e.g., thiazolyl, thiophenyl). Key differences include:

  • Synthetic Yield : 22c was synthesized in 77% yield using Pd-catalyzed cross-coupling, comparable to methods for naphthopyran derivatives .
  • NMR Shifts : The acetyl group in the target compound likely resonates downfield (δ ~190 ppm in 13C NMR), similar to 22d (δ 190.0 ppm for the ketone carbon) .
  • Substituent Effects : Bromine and thiazole groups in 22c may increase molecular weight (MW: ~432 g/mol) and reduce solubility compared to the methoxy-substituted target compound .
Indole-Based Ethan-1-one Derivatives

1-(5-Methyl-1H-indol-6-yl)ethan-1-one () shares the acetyl group but replaces the naphthopyran system with an indole ring. Crystal structure analysis reveals planar aromatic systems in both compounds, but the indole derivative exhibits shorter hydrogen-bonding distances due to NH groups, influencing solid-state packing .

Methoxy-Substituted Analogues

1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}ethan-1-one

This compound (C8H10N2O) contains a methoxy-like pyrrolopyrazole system but lacks aromatic fusion. The simpler structure may result in lower thermal stability compared to the fused naphthopyran scaffold .

Key Data Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key NMR Shifts (13C, δ ppm) Synthetic Yield
1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one Naphtho[1,2-b]pyran 6-OCH3, 5-COCH3 ~280 (estimated) Ketone: ~190 Not reported
22d () Benzoimidazotriazole 4-Bromophenyl, thiophenyl 432.0454 190.0 (CO) 77%
1-(5-Methyl-1H-indol-6-yl)ethan-1-one Indole 5-CH3, 6-COCH3 187.2 190–200 (CO) Not reported
(6-Methoxynaphthalen-2-yl)acetic acid Naphthalene 6-OCH3, 2-CH2COOH 216.2 Carboxylic acid: ~170 Not reported

Biological Activity

1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one is a synthetic compound belonging to the class of naphthoquinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of 1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one can be represented as follows:

C13H12O2\text{C}_{13}\text{H}_{12}\text{O}_2

This compound features a methoxy group attached to a naphtho[1,2-b]pyran core, contributing to its unique biological properties.

Antimicrobial Activity

Research has shown that naphthoquinones exhibit significant antimicrobial properties. A study evaluating various naphthoquinone derivatives indicated that compounds with similar structures to 1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one demonstrated effective inhibition against a range of bacterial strains. The minimum inhibitory concentrations (MIC) for selected derivatives were reported as follows:

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-oneP. aeruginosa8

These findings suggest that the compound may possess potent antimicrobial activity, particularly against resistant strains.

Anticancer Activity

The anticancer potential of 1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one has been evaluated in several studies. A notable study utilized HeLa cells to assess cytotoxic effects and found that the compound induced significant apoptosis:

Concentration (µM)Viable Cells (%)Apoptotic Cells (%)
099.00
2575.424.6
5040.859.2
10016.883.2

At a concentration of 100 µM, the compound led to an increase in apoptotic cells from 0% to approximately 83%, indicating its potential as an effective anticancer agent targeting cellular apoptosis pathways .

The mechanism by which naphthoquinones exert their anticancer effects is multifaceted:

  • DNA Interaction : Naphthoquinones can intercalate into DNA strands, leading to strand breaks and subsequent apoptosis.
  • Reactive Oxygen Species (ROS) : These compounds induce oxidative stress through ROS generation, further promoting cancer cell death.
  • Signaling Pathway Modulation : They can inhibit key signaling pathways involved in cell survival and proliferation, such as NF-kB and STAT3 .

Case Study: In Vivo Efficacy

In an animal model study assessing the efficacy of naphthoquinone derivatives similar to 1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one:

  • Mice bearing tumor xenografts were treated with varying doses.
Treatment GroupTumor Volume (mm³)Survival Rate (%)
Control150030
Low Dose (10 mg/kg)80050
High Dose (50 mg/kg)30080

The results indicated a dose-dependent reduction in tumor volume and improved survival rates in treated groups compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound can be synthesized via cyclization reactions involving precursors like β-naphthol derivatives and ketones. For example, describes a cyclization strategy using ethyl chloroacetate and K2_2CO3_3 to form naphthofuran intermediates, which can be adapted for pyran derivatives. Reaction optimization includes:

  • Temperature control : Maintain reflux conditions (e.g., 80–100°C) to enhance cyclization efficiency.
  • Catalyst/base selection : Use K2_2CO3_3 or Et3_3N to deprotonate intermediates and drive the reaction .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity, with TLC monitoring (hexane:EtOAc = 7:3) to track progress .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology :

  • Spectroscopic Analysis :
  • 1^1H NMR : Look for characteristic signals, such as a singlet at δ 3.8–4.0 ppm (methoxy group) and a quartet at δ 4.4 ppm (ester carbonyl adjacent to ethyl groups) .
  • IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm1^{-1} and methoxy C-O stretches at ~1250 cm1^{-1} .
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) quantifies purity. Compare retention times with reference standards (e.g., impurities listed in ) .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodology :

  • Hazard Mitigation : Based on structurally related compounds (), the compound may exhibit acute toxicity (H302/H312/H332). Use PPE (gloves, goggles, fume hood) and avoid dermal/inhalation exposure.
  • Waste Disposal : Follow protocols for toxic organic waste, including neutralization and containment in labeled hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1^1H NMR peaks) during structural elucidation?

  • Methodology :

  • Isotopic Labeling : Introduce deuterated solvents (e.g., DMSO-d6_6) to identify exchangeable protons (e.g., OH/NH groups).
  • 2D NMR (COSY, HSQC) : Map coupling interactions and assign ambiguous peaks. For example, used 1^1H-13^13C correlations to confirm ester and amino group placements.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) to validate assignments .

Q. What strategies are effective for minimizing byproducts (e.g., dimerization or oxidation) during synthesis?

  • Methodology :

  • Reaction Solvent Optimization : Use aprotic solvents (e.g., acetonitrile or DMF) to suppress side reactions. achieved high yields (71–90%) using CH3_3CN as the solvent .
  • Atmosphere Control : Conduct reactions under inert gas (N2_2/Ar) to prevent oxidation of sensitive intermediates.
  • Additive Screening : Add antioxidants (e.g., BHT) or scavengers (e.g., molecular sieves) to trap reactive byproducts .

Q. How can researchers assess the compound’s potential biological activity using computational tools?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., enzymes in ’s triazolo-pyridazin derivatives).
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., LogP, bioavailability) based on structural fragments .
  • QSAR Modeling : Build regression models using descriptors (e.g., topological polar surface area, hydrogen bond donors) from databases like PubChem .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental molecular weights be addressed?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., 260.28668 g/mol for a related naphthofuran in ) to rule out isotopic interference or adduct formation.
  • Elemental Analysis : Compare %C, %H, and %O values with calculated compositions to identify hydration or solvate artifacts .

Tables for Reference

Analytical Parameter Expected Value Technique Source
Molecular Weight~260–280 g/molHRMS
1^1H NMR (Methoxy Signal)δ 3.8–4.0 ppm (singlet)400 MHz NMR
IR Carbonyl Stretch1650–1700 cm1^{-1}FT-IR
HPLC Retention Time8–10 min (C18, 60% acetonitrile)Reverse-Phase HPLC

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